molecular formula C36H36Br2N2O2 B13741935 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone CAS No. 28198-04-1

1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone

Cat. No.: B13741935
CAS No.: 28198-04-1
M. Wt: 688.5 g/mol
InChI Key: LKKDBUMXNDIRMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone typically involves the bromination of 1,4-diaminoanthraquinone followed by alkylation with butyl groups. The reaction conditions often require the use of bromine as the brominating agent and a suitable solvent such as acetic acid . The reaction is carried out under controlled temperatures to ensure the selective bromination and alkylation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds .

Scientific Research Applications

1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone.

    1,4-Bis(2-chloro-4-butyl-o-toluidino)anthraquinone: Similar in structure but with chlorine atoms instead of bromine.

    1,4-Bis(2-bromo-4-ethyl-o-toluidino)anthraquinone: Similar but with ethyl groups instead of butyl groups.

Uniqueness

This compound is unique due to its specific bromine and butyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility, stability, and reactivity, making it particularly valuable in industrial and research applications .

Properties

CAS No.

28198-04-1

Molecular Formula

C36H36Br2N2O2

Molecular Weight

688.5 g/mol

IUPAC Name

1,4-bis(2-bromo-4-butyl-6-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C36H36Br2N2O2/c1-5-7-11-23-17-21(3)33(27(37)19-23)39-29-15-16-30(40-34-22(4)18-24(12-8-6-2)20-28(34)38)32-31(29)35(41)25-13-9-10-14-26(25)36(32)42/h9-10,13-20,39-40H,5-8,11-12H2,1-4H3

InChI Key

LKKDBUMXNDIRMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CCCC)Br)C(=O)C5=CC=CC=C5C3=O)Br

Origin of Product

United States

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